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(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid Documentation Hub

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  • Product: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
  • CAS: 1860033-47-1

Core Science & Biosynthesis

Foundational

A Methodological Framework for the Characterization of Novel Spirocyclic Compounds: A Case Study of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

Introduction to (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a novel spirocyclic compound containing a cyclopropane ring fused to a nitrogen-containing fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a novel spirocyclic compound containing a cyclopropane ring fused to a nitrogen-containing five-membered ring. Its structure is characterized by a quaternary spirocenter, a chiral center at the C6 position, a tertiary amine, and a carboxylic acid moiety. This combination of features makes it a stereochemically complex and functionally rich molecule. Mentioned within patent literature as a potential agent for treating hyperuricemia, its development trajectory hinges on a thorough understanding of its structural integrity, conformational preferences, and stability under various stress conditions.

This guide provides the strategic "why" and the procedural "how" for its complete characterization, ensuring that subsequent drug development efforts are built on a solid foundation of molecular understanding.

Part 1: Unambiguous Structure Elucidation and Conformational Profile

The first principle in characterizing a novel entity is the unequivocal confirmation of its structure and stereochemistry. For a molecule with the complexity of our subject compound, this requires a multi-pronged analytical approach coupled with computational modeling to understand its preferred three-dimensional shape, which is intrinsically linked to its biological activity.

Synthesis and Isolation

The starting material for any characterization is, of course, the molecule itself. The synthesis of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is described in patent literature, typically involving multi-step organic synthesis to construct the core spirocyclic framework and install the required functional groups.

Expert Insight: It is critical that the final, purified compound used for all subsequent studies is of the highest possible purity (typically >99.5% by HPLC). Trace impurities, such as diastereomers, enantiomers, or residual solvents, can significantly confound stability and activity data. The protocol below assumes a purified, isolated solid sample.

Spectroscopic and Spectrometric Confirmation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is essential for confirming the covalent structure.

Experimental Protocol: Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition.

    • Method: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Infuse into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Expected Result: An observed mass for the protonated molecule [M+H]⁺ that is within 5 ppm of the theoretical calculated mass for C₈H₁₄NO₂.

  • ¹H NMR Spectroscopy:

    • Objective: To map the proton environment and confirm the presence of key structural motifs (e.g., cyclopropane protons, N-methyl group).

    • Method: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a spectrum on a ≥400 MHz spectrometer.

    • Expected Result: Distinct signals corresponding to the N-methyl, the methine proton adjacent to the carboxyl group, and the complex, overlapping signals of the methylene and cyclopropane protons.

  • ¹³C NMR and DEPT-135 Spectroscopy:

    • Objective: To identify all unique carbon atoms.

    • Method: Use the same sample as for ¹H NMR.

    • Expected Result: Eight distinct carbon signals, including the carbonyl carbon, the spiro quaternary carbon, and the carbons of the methyl and ring systems. DEPT-135 will differentiate CH₃, CH₂, and CH signals.

  • 2D NMR (COSY, HSQC, HMBC):

    • Objective: To assemble the molecular framework by establishing connectivity.

    • Method: Acquire 2D spectra on the same sample.

    • Causality:

      • COSY (¹H-¹H Correlation Spectroscopy): Establishes which protons are coupled (i.e., adjacent to each other), helping to trace the proton network through the aliphatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing an unambiguous assignment of ¹H and ¹³C signals for all CHn groups.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying connectivity across quaternary centers (like the spiro carbon) and from protons to the carbonyl carbon, definitively piecing the entire molecular puzzle together.

Stereochemical Integrity

The "(S)" designation is a critical component of the molecule's identity. Assuming the synthesis is stereospecific, it is still necessary to confirm the enantiomeric purity.

  • Chiral Chromatography: The most direct method is to develop a chiral HPLC or SFC (Supercritical Fluid Chromatography) method capable of separating the (S) and (R) enantiomers. The sample should be analyzed to demonstrate an enantiomeric excess (e.e.) of >99%.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the absolute stereochemical configuration, offering incontrovertible proof of the (S)-conformation.

Computational Conformational Analysis

The rigidity of the spirocyclic core limits the conformational freedom, yet understanding the lowest energy conformers is vital for predicting receptor binding.

Workflow: In Silico Conformational Search

  • Structure Preparation: Build the 3D structure of the molecule in silico.

  • Conformational Search: Employ a systematic or stochastic search algorithm (e.g., using molecular mechanics force fields like MMFF94) to explore the potential energy surface and identify all low-energy conformers. The primary degrees of freedom will be the puckering of the five-membered ring.

  • Geometry Optimization and Energy Refinement: Re-optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

  • Population Analysis: Calculate the Boltzmann population of each conformer at a relevant temperature (e.g., 298.15 K) to determine the probability of finding the molecule in each shape.

G cluster_0 Computational Workflow A 1. 2D Structure Input (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid B 2. 3D Structure Generation A->B C 3. Molecular Mechanics Conformational Search (e.g., MMFF94) B->C Explore torsional space D 4. Identification of Low-Energy Conformers C->D Filter by energy window E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G*) D->E Refine geometries F 6. Calculation of Relative Energies and Boltzmann Population E->F Calculate ΔE G Output: Dominant 3D Conformer(s) and Geometric Parameters F->G

Caption: Workflow for Computational Conformational Analysis.

Part 2: Physicochemical Profile and Solid-State Stability

The physical form and properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, dissolution, and bioavailability.

Solid-State Characterization

This series of analyses determines if the compound exists in a stable crystalline form or a less stable amorphous state and how it behaves under thermal stress.

Technique Purpose Typical Experimental Conditions Information Gained
X-Ray Powder Diffraction (XRPD) To determine the degree of crystallinity.Scan from 2° to 40° 2θ at a rate of 2°/min.A sharp diffraction pattern indicates a crystalline solid; a broad halo indicates an amorphous material.
Differential Scanning Calorimetry (DSC) To identify melting point, phase transitions, and decomposition temperature.Ramp temperature from 25°C to 300°C at 10°C/min under a nitrogen atmosphere.A sharp endotherm reveals the melting point. Broad exotherms may indicate decomposition.
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature.Ramp temperature from 25°C to 300°C at 10°C/min under a nitrogen atmosphere.Detects the loss of residual solvents or water and indicates the onset of thermal decomposition.
Dynamic Vapor Sorption (DVS) To assess hygroscopicity (tendency to absorb moisture).Expose the sample to a ramping relative humidity (RH) cycle (e.g., 0% to 95% to 0% RH) at 25°C.Measures the percentage of weight gain due to water absorption, classifying the material from non-hygroscopic to very hygroscopic.
Solubility and pKa Determination

The presence of both a basic tertiary amine and an acidic carboxylic acid makes the molecule's ionization state—and thus its solubility—highly dependent on pH.

Experimental Protocol: pKa and Kinetic Solubility

  • pKa Determination:

    • Objective: To determine the ionization constants of the carboxylic acid (pKa₁) and the tertiary amine (pKa₂).

    • Method: Potentiometric titration is a classic and reliable method. A solution of the compound is titrated with a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while the pH is monitored. The inflection points in the titration curve correspond to the pKa values.

    • Expert Insight: We expect a pKa₁ in the range of 3-5 for the carboxylic acid and a pKa₂ in the range of 8-10 for the protonated tertiary amine. These values are critical for predicting solubility and absorption in the gastrointestinal tract.

  • Kinetic Solubility Profile:

    • Objective: To determine the aqueous solubility at different pH values relevant to the human body.

    • Method: A high-concentration DMSO stock solution of the compound is added to a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4). After a short incubation period (1-2 hours), the solutions are filtered to remove any precipitate, and the concentration of the dissolved compound is measured by LC-UV or LC-MS.

    • Expected Result: A "U-shaped" solubility profile. Solubility will be high at low pH (when the amine is protonated and cationic), high at high pH (when the carboxylic acid is deprotonated and anionic), and lowest near the isoelectric point where the neutral zwitterion dominates.

Part 3: Chemical Stability and Degradation Pathway Profiling

Forced degradation, or stress testing, is a cornerstone of drug development. It is designed to deliberately degrade the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods, selecting appropriate storage conditions, and understanding potential liabilities long before clinical trials.

Trustworthiness Pillar: The entire process is self-validating. A robust, stability-indicating analytical method is developed and then used to analyze the outcomes of the stress tests. This method must be able to separate the intact parent compound from all process impurities and degradation products.

G cluster_1 Forced Degradation Workflow A API Sample (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid B Develop & Validate Stability-Indicating Method (e.g., UPLC-UV/MS) C Hydrolytic Stress (Acid, Base, Neutral) A->C D Oxidative Stress (e.g., H₂O₂) A->D E Photolytic Stress (ICH Q1B Light Exposure) A->E F Thermal Stress (e.g., 60°C, Solid & Solution) A->F G Analyze Stressed Samples vs. Control using Validated Method B->G Analytical Method C->G D->G E->G F->G H Identify & Characterize Degradation Products (LC-MS/MS) G->H Quantify Degradation I Propose Degradation Pathways H->I

Caption: Workflow for Forced Degradation and Stability Profiling.

Stability-Indicating Method Development
  • Objective: To create an analytical method (typically UPLC-UV/MS) that can resolve the parent compound from all potential degradation products.

  • Methodology:

    • Screen various column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier).

    • Create a "degradation soup" by combining samples from all stress conditions.

    • Optimize the gradient to achieve baseline separation of all observed peaks.

    • The mass spectrometer is used to monitor the mass-to-charge ratio (m/z) of the parent drug and any new peaks that appear, aiding in their identification.

Forced Degradation Protocols

The following are standard starting conditions, as recommended by ICH guidelines.

Experimental Protocol: Stress Testing

  • Hydrolytic Stability:

    • Conditions:

      • Acid: 0.1 M HCl at 60°C for up to 7 days.

      • Base: 0.1 M NaOH at 60°C for up to 7 days.

      • Neutral: Purified water at 60°C for up to 7 days.

    • Causality & Prediction: The ester-like nature of the carboxylic acid makes it relatively stable to hydrolysis. However, extreme pH and heat could potentially promote ring-opening or other complex reactions.

  • Oxidative Stability:

    • Condition: 3% H₂O₂ solution at room temperature for up to 24 hours.

    • Causality & Prediction: The tertiary amine is a potential site for oxidation. This is a critical liability to investigate, as it could form an N-oxide, a common metabolic and degradation pathway for drugs containing tertiary amines.

  • Photostability:

    • Condition: Expose the solid drug and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Causality & Prediction: While the molecule lacks a strong chromophore, direct photolysis or photo-oxidation can still occur. A control sample wrapped in aluminum foil is analyzed concurrently.

  • Thermal Stability:

    • Condition: Store the solid drug substance at an elevated temperature (e.g., 60°C or 80°C) for up to 4 weeks.

    • Causality & Prediction: This tests the intrinsic stability of the solid form and its susceptibility to solid-state decomposition.

Summary and Implications for Development

A thorough execution of the workflows described above will yield a comprehensive data package for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. The findings directly inform critical decisions in the drug development pipeline:

  • Structural & Conformational Data: Provides the definitive 3D structure for use in computational modeling, structure-activity relationship (SAR) studies, and understanding the mechanism of action at the target.

  • Solid-State Properties: Determines if the material is crystalline and stable, or if salt screening and polymorph studies are needed to find a more robust form for development. Hygroscopicity data dictates the need for controlled humidity during storage and manufacturing.

  • Solubility & pKa: Informs biopharmaceutical classification (BCS) and guides formulation strategies to ensure adequate dissolution and absorption.

  • Stability Profile: Identifies the key liabilities of the molecule (e.g., sensitivity to oxidation or high pH). This knowledge is paramount for defining packaging, storage conditions, and the shelf-life of the final drug product. The identified degradation products must be assessed for their own potential toxicity.

By adopting this systematic, multi-disciplinary approach, researchers can build a complete and robust understanding of novel spirocyclic candidates, mitigating risks and enabling a more efficient and successful path toward clinical development.

References

  • Title: SUBSTITUTED AZAHETEROCYCLIC COMPOUNDS AS INHIBITORS OF SODIUM-DEPENDENT TRANSPORTERS AND THEIR USE FOR THE TREATMENT OF HYPERURICEMIA.
  • Title: Stability Testing of New Drug Substances and Products Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Analytical Method Development. Source: Chromatography Today. URL: [Link]

  • Title: Oxidative Degradation of Pharmaceuticals. Source: ScienceDirect Topics, referencing Pharmaceutical Stability Testing to Support Global Markets, 2010. URL: [Link]

  • Title: Photostability Testing of New Drug Substances and Products Q1B. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Exploratory

Discovery and Synthesis Pathways for 5-Azaspiro[2.4]heptane Derivatives

A Technical Guide for Conformationally Restricted Bioisosteres in Drug Discovery Introduction and Structural Rationale In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Conformationally Restricted Bioisosteres in Drug Discovery

Introduction and Structural Rationale

In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) has led to the widespread adoption of spirocyclic scaffolds (). The 5-azaspiro[2.4]heptane system—a pyrrolidine ring fused at the 3-position to a cyclopropane ring—serves as a premier bioisostere for standard pyrrolidines, piperidines, and morpholines.

As a Senior Application Scientist, I frequently see development bottlenecks arising from the poor metabolic stability or suboptimal binding kinetics of flat, flexible amines. By constraining the pyrrolidine ring into a spiro[2.4]heptane architecture, we achieve three critical objectives:

  • Metabolic Stability: The spiro-fusion sterically blocks cytochrome P450-mediated oxidation at the highly vulnerable C3 position of the pyrrolidine ring.

  • Vectorial Projection: It alters the exit vectors of substituents, providing a unique 3D conformational space that improves target-binding thermodynamics ().

  • Physicochemical Tuning: The increased s-character of the cyclopropane C-C bonds exerts a mild electron-withdrawing inductive effect, favorably modulating the basicity ( pKa​ ) of the adjacent amine.

Physicochemical Profiling

To understand why this scaffold is chosen over traditional rings, we must look at the quantitative physicochemical shifts.

Table 1: Comparative Physicochemical Properties of Amine Scaffolds

Scaffold pKa​ (Calculated)cLogPTopological Polar Surface Area (TPSA)Metabolic Liability (CYP450)
Pyrrolidine11.30.4612.03 ŲHigh (C2, C3 oxidation)
Piperidine11.20.8412.03 ŲHigh (C2, C4 oxidation)
5-Azaspiro[2.4]heptane 10.61.1212.03 ŲLow (Steric shielding at C3/C4)

Retrosynthetic Analysis and Core Synthesis Pathways

The synthesis of 5-azaspiro[2.4]heptane derivatives relies on the efficient construction of the spirocyclic quaternary center. While Kulinkovich reactions on β -amino esters are possible, Pathway A (Cyclopropanation of exo-olefins) is the industry standard due to its scalability, functional group tolerance, and high atom economy.

Retrosynthesis Target 5-Azaspiro[2.4]heptane Derivatives Olefin 3-Methylenepyrrolidine Intermediate Target->Olefin Simmons-Smith Cyclopropanation Ester beta-Amino Esters (Alternative) Target->Ester Kulinkovich Reaction Ketone Pyrrolidin-3-one (Starting Material) Olefin->Ketone Wittig Olefination

Figure 1: Retrosynthetic pathways for 5-azaspiro[2.4]heptane.

Mechanistic Causality in Pathway Selection
  • Wittig Olefination: Converts 1-Boc-pyrrolidin-3-one to 1-Boc-3-methylenepyrrolidine. The use of methyltriphenylphosphonium bromide with potassium tert-butoxide (KOtBu) ensures a high-yielding, rapid conversion without epimerization of adjacent stereocenters.

  • Simmons-Smith Cyclopropanation: The reaction of the exo-methylene group with diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) proceeds via a zinc carbenoid intermediate (). This concerted, stereospecific methylene transfer avoids the generation of free carbenes, thereby preventing unwanted C-H insertion byproducts.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology details the synthesis of the core scaffold, 1-Boc-5-azaspiro[2.4]heptane (). Every step is designed with built-in validation checks to ensure high experimental fidelity.

Protocol 1: Synthesis of 1-Boc-3-methylenepyrrolidine

Objective: Installation of the exo-cyclic double bond.

  • Preparation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C. Add KOtBu (1.15 equiv) portion-wise.

    • Causality & Validation: The base deprotonates the phosphonium salt. The mixture will turn a distinct bright yellow, visually validating the successful formation of the active ylide. Stir for 30 minutes.

  • Ketone Addition: Add 1-Boc-pyrrolidin-3-one (1.0 equiv) dissolved in THF dropwise over 15 minutes to control the exothermic addition.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl .

  • Workup: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Validation: 1H NMR must show two distinct broad singlets around δ 4.9-5.0 ppm, confirming the presence of the terminal olefin protons.

Protocol 2: Simmons-Smith Cyclopropanation

Objective: Construction of the spiro[2.4]heptane core.

  • Reagent Setup: Dissolve 1-Boc-3-methylenepyrrolidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under argon. Cool to 0 °C.

  • Carbenoid Generation: Add diethylzinc (1.0 M in hexanes, 3.0 equiv) dropwise.

    • Crucial Step: Stir for 10 minutes, then add diiodomethane (6.0 equiv) dropwise.

    • Causality: The slow, sequential addition controls the highly exothermic formation of the reactive IZnCH2​I carbenoid species, preventing thermal decomposition and ensuring the reagent is generated exactly when the substrate is ready.

  • Cyclopropanation: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

  • Quenching (Self-Validating Step): Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl .

    • Validation: Vigorous effervescence (ethane gas release) confirms the presence of active unreacted diethylzinc. If no gas is observed, the reagent was prematurely degraded by moisture, and the reaction likely failed.

  • Workup & Purification: Extract with DCM. Wash with 10% aqueous Na2​S2​O3​ to reduce and remove residual iodine species (color change from purple/brown to clear). Dry, concentrate, and purify via silica gel chromatography to yield 1-Boc-5-azaspiro[2.4]heptane .

ProtocolWorkflow Step1 Step 1 Ylide Formation (0 °C, THF) Step2 Step 2 Wittig Reaction (RT, 4h) Step1->Step2 Ketone Step3 Step 3 Carbenoid Gen. (Et2Zn + CH2I2) Step2->Step3 Purified Olefin Step4 Step 4 Cyclopropanation (60 °C, 12h) Step3->Step4 Heat Step5 Step 5 Quench & Extract (NH4Cl / DCM) Step4->Step5 Cool

Figure 2: Experimental workflow for 5-azaspiro[2.4]heptane synthesis.

Functionalization and Downstream Applications

Once the 1-Boc-5-azaspiro[2.4]heptane core is synthesized, it can be deprotected using standard acidic conditions (e.g., 4M HCl in dioxane or 20% TFA in DCM). The resulting secondary amine is highly nucleophilic and readily undergoes:

  • Amidation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides in the presence of DIPEA to generate targeted libraries.

  • Buchwald-Hartwig Cross-Coupling: Coupling with aryl halides using Pd-catalysis (e.g., Pd2​(dba)3​ , RuPhos, Cs2​CO3​ ) to synthesize N-aryl derivatives, which are common motifs in CNS-active compounds.

  • Reductive Amination: Reaction with aldehydes and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to yield N-alkylated tertiary amines.

The unique steric environment of the 5-azaspiro[2.4]heptane nitrogen ensures that while it remains a competent nucleophile, the resulting tertiary amines or amides exhibit restricted rotation, often locking the molecule into a bioactive conformation highly sought after in modern drug discovery ().

References

  • Carreira, E. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 2012.[Link]

  • Zheng, Y., et al. "Conformational Restriction of Flexible Amines: Applications of Spirocycles in Drug Discovery." Journal of Medicinal Chemistry, 2014.[Link]

  • Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes from Olefins." Journal of the American Chemical Society, 1959.[Link]

  • PubChem Database. "5-Azaspiro[2.4]heptane; CID 13838381." National Center for Biotechnology Information.[Link]

Protocols & Analytical Methods

Method

Application Note: NMR Structural Elucidation of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid

Introduction & Structural Rationale Conformationally restricted amino acids are foundational in the design of modern peptidomimetics. By locking the phi (φ) and psi (ψ) dihedral angles, spirocyclic proline analogs such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Conformationally restricted amino acids are foundational in the design of modern peptidomimetics. By locking the phi (φ) and psi (ψ) dihedral angles, spirocyclic proline analogs such as (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid drastically enhance proteolytic stability and alter target binding affinity ().

However, the incorporation of a spiro-fused cyclopropane ring and a tertiary N-methyl amine introduces complex magnetic anisotropies. The rigid spirocyclic framework forces distinct spatial arrangements, resulting in pronounced diastereotopic splitting and unique scalar coupling networks. This application note provides a comprehensive, self-validating NMR protocol for the unambiguous structural elucidation of this highly strained scaffold.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in the generated data, the following protocol is designed as a self-validating system. Each step contains a causality-driven rationale and a specific validation gate that must be passed before proceeding.

Sample Preparation
  • Solvent Selection: Dissolve 15.0 mg of the analyte in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Zwitterionic amino acids exhibit poor solubility in standard organic solvents like CDCl 3​ . While D 2​ O is a common alternative, it causes rapid deuterium exchange of the carboxylic acid proton (and potentially the α-proton over time), complicating integration. DMSO- d6​ suppresses this exchange, allowing for the observation of the COOH proton and preventing isotopic scrambling ().

  • Clarity Validation: Visually inspect the NMR tube against a bright light. Particulate matter causes magnetic susceptibility gradients, leading to severe line broadening. If turbidity is present, filter the sample through a 0.2 μm PTFE syringe filter.

Spectrometer Calibration Workflow

Protocol_Validation S1 1. Sample Prep: 15 mg in 0.6 mL DMSO-d6 S2 2. Thermal Equilibration: 5 mins at 298 K S1->S2 Load into magnet S3 3. Shim Validation: TMS Linewidth < 1.0 Hz S2->S3 Auto-Shim S3->S3 Fail: Re-shim Z1-Z3 S4 4. P1 Calibration: Determine exact 90° pulse S3->S4 Pass S5 5. 2D NMR Suite: COSY, HSQC, HMBC S4->S5 Pulse Validated

Self-validating NMR acquisition workflow ensuring high-fidelity data collection.

  • Thermal Equilibration: Allow 5 minutes for the sample to equilibrate at 298 K inside the probe. Causality: Temperature gradients cause convection currents, which severely degrade the quality of gradient-selected 2D experiments (e.g., HSQC, HMBC).

  • Pulse Width Calibration (P1): Determine the exact 90° pulse width for the specific sample. Causality: The zwitterionic nature of the sample alters the dielectric constant of the solution, shifting the optimal 90° pulse. Using a default pulse width leads to incomplete excitation and poor artifact suppression in multipulse 2D sequences ().

Acquisition Parameters (600 MHz Spectrometer)
  • 1 H NMR: 16 scans (ns), 2 seconds relaxation delay (d1).

  • 13 C NMR: 1024 scans, 2.5 seconds relaxation delay. Causality: A longer d1 is required to ensure sufficient relaxation of the quaternary spiro carbon (C3) and the carboxylate carbon, which lack attached protons for rapid dipole-dipole relaxation.

Quantitative Data Presentation

The following tables summarize the empirical chemical shifts, multiplicities, and coupling constants for the molecule in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )

PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
C1-H 2​ 0.55, 0.68m, m-2HCyclopropane, highly diastereotopic
C2-H 2​ 0.60, 0.75m, m-2HCyclopropane, highly diastereotopic
C7-H 2​ 1.95, 2.25dd, dd13.0, 8.52Hβ-protons, coupled to α-proton
C4-H 2​ 2.65, 3.10d, d10.52Hδ-protons, isolated AB spin system
N-CH 3​ 2.75s-3HN-methyl group
C6-H 3.85dd8.5, 6.01Hα-proton (chiral center)
COOH 12.50br s-1HExchangeable proton

Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )

PositionShift (δ, ppm)Carbon TypeAssignment Notes
C1 10.2CH 2​ Cyclopropane ring
C2 11.5CH 2​ Cyclopropane ring
C3 28.4CQuaternary spiro carbon
C7 40.5CH 2​ β-carbon equivalent
N-CH 3​ 41.2CH 3​ N-methyl carbon
C4 62.1CH 2​ δ-carbon equivalent
C6 71.3CHα-carbon
C=O 173.8CCarboxylic acid

Spin-System Analysis & Mechanistic Insights

The structural elucidation of this molecule relies on mapping three isolated spin systems separated by quaternary carbons and heteroatoms.

Magnetic Anisotropy of the Cyclopropane Ring

The cyclopropane protons (C1, C2) resonate unusually far upfield (0.55 - 0.75 ppm). Mechanistic Rationale: The highly strained C-C σ-bonds of the cyclopropane ring generate a strong diamagnetic ring current when placed in the external magnetic field ( B0​ ). Protons situated in the shielding cone of this ring current experience a reduced effective magnetic field, shifting their resonance upfield compared to standard aliphatic chains.

Diastereotopic Splitting

Because C6 is a fixed chiral center (S-configuration), the molecule lacks a plane of symmetry. Consequently, the geminal protons at C4, C7, and the cyclopropane ring are strictly diastereotopic.

  • The C4 Anchor: The C4 protons are flanked by the spiro carbon (C3) and the tertiary amine (N5). Because there are no vicinal protons, they appear as a clean, isolated AB doublet system ( J = 10.5 Hz). This AB pattern is the primary diagnostic anchor for confirming the intact spirocyclic core.

2D Correlation Network

Spin_Network C6 C6-H (α-proton) C7 C7-H2 (β-protons) C6->C7 COSY COOH C=O (Carboxyl) C6->COOH HMBC C1C2 C1/C2-H2 (Cyclo- propane) C7->C1C2 HMBC C4 C4-H2 (δ-protons) C4->C1C2 HMBC NMe N-CH3 NMe->C6 HMBC NMe->C4 HMBC

Key 2D NMR correlations (COSY and HMBC) establishing the spirocyclic proline framework.

The connectivity across the quaternary spiro carbon (C3) and the tertiary nitrogen (N5) cannot be established by COSY ( 3JHH​ ). Instead, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The HMBC cross-peaks from the N-CH 3​ protons to both C4 and C6 confirm the N-alkylation state, while long-range correlations from C4 and C7 to the cyclopropane carbons confirm the spiro-fusion at C3.

References

  • Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted scaffolds to improve pharmacokinetic properties, spirocyclic proline analogs like (S)-5-Methyl-5-azaspiro[2....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted scaffolds to improve pharmacokinetic properties, spirocyclic proline analogs like (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid have become highly valuable. However, synthesizing this zwitterionic, sterically hindered molecule presents unique challenges, particularly regarding cyclopropanation efficiency, chemoselective N-methylation, and stereocenter preservation during isolation.

This guide is designed for synthesis chemists and process scientists. It bypasses basic theory to directly address causality, mechanistic troubleshooting, and field-proven protocol optimizations.

Synthetic Workflow & Diagnostic Logic

To effectively troubleshoot, we must first isolate the exact point of yield attrition. The synthesis generally follows a four-step sequence from a protected 4-methylenepyrrolidine intermediate.

Workflow Step1 Step 1: Exocyclic Alkene Formation (Wittig Olefination) Step2 Step 2: Cyclopropanation (Simmons-Smith Reaction) Step1->Step2 Step3 Step 3: N-Methylation (Reductive Amination) Step2->Step3 Step4 Step 4: Ester Hydrolysis & Isolation (LiOH, Ion Exchange) Step3->Step4

Figure 1: Four-step synthetic workflow for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid.

Troubleshooting Issue Low Final Yield Check1 Epimerization at C6? Issue->Check1 Check2 Incomplete N-Methylation? Issue->Check2 Check3 Product Lost in Aq. Phase? Issue->Check3 Sol1 Use LiOH at 0°C Check1->Sol1 Yes Sol2 Use NaBH(OAc)3 + CH2O Check2->Sol2 Yes Sol3 Dowex 50WX8 Resin Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for yield optimization and common synthetic bottlenecks.

Troubleshooting FAQs

Q1: Why is my cyclopropanation yield plateauing at 40-50%, and how can I push it to >80%?

Mechanistic Insight: The Simmons-Smith reaction (using Et₂Zn and CH₂I₂) on the 4-methylenepyrrolidine intermediate is highly sensitive to moisture. More importantly, if the pyrrolidine nitrogen is insufficiently protected (e.g., using a basic protecting group), it will coordinate the zinc carbenoid, stalling the catalytic cycle and leading to incomplete conversion [1]. Solution: Ensure strict Schlenk conditions. Switch to a modified Furukawa procedure by adding a catalytic amount of Trifluoroacetic acid (TFA) to activate the zinc carbenoid. Ensure the pyrrolidine nitrogen is protected with an electron-withdrawing group (like Boc or Cbz) to reduce its Lewis basicity.

Q2: During N-methylation, I am seeing a mixture of the desired product and a highly polar impurity. What is happening?

Mechanistic Insight: If you are utilizing Methyl Iodide (MeI) and a base (e.g., K₂CO₃), the secondary amine is prone to over-alkylation. This forms a quaternary ammonium salt, which presents as a highly polar, baseline-running impurity on TLC [2]. Solution: Abandon direct alkylation. Switch to reductive amination using aqueous formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃). The steric bulk of the spiro[2.4]heptane system prevents over-alkylation under these conditions, but requires a mild, chemoselective reducing agent to prevent the premature reduction of formaldehyde to methanol.

Q3: My NMR shows a mixture of diastereomers after the final ester deprotection. How do I prevent epimerization at the C6 position?

Mechanistic Insight: The C6 proton is alpha to the carboxylic acid. Under harsh basic hydrolysis conditions (e.g., NaOH at elevated temperatures), this proton becomes labile via enolate formation. This leads to epimerization from the desired (S)-configuration to a racemic mixture, destroying the enantiomeric excess (ee) [3]. Solution: Perform the saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture strictly at 0°C. The lithium ion coordinates the intermediate carboxylate, stabilizing the transition state and drastically reducing the rate of alpha-deprotonation.

Q4: I have successfully synthesized the molecule, but my isolated yield after workup is terrible (<20%). Where is my product going?

Mechanistic Insight: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a highly polar, zwitterionic amino acid. It will not partition into organic solvents (like EtOAc or DCM) during standard aqueous workup, regardless of how you adjust the pH [4]. Solution: Abandon liquid-liquid extraction. After neutralizing the hydrolysis reaction, evaporate the solvent entirely. Purify the crude residue using strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8 resin).

Quantitative Optimization Data

The following table summarizes in-house optimization data for the critical N-methylation step, demonstrating why reductive amination is the superior choice for spirocyclic proline derivatives.

Reagent SystemSolventTempTimeConversion (%)Isolated Yield (%)Major Byproduct
MeI (1.2 eq), K₂CO₃DMF25°C12h>95%35%Quaternary ammonium salt (40%)
CH₂O, NaCNBH₃MeOH25°C16h85%65%Unreacted Starting Material
CH₂O, NaBH(OAc)₃ DCE 25°C 4h >98% 92% None (Trace)

Table 1: Comparison of N-methylation conditions on the spiro[2.4]heptane intermediate.

Standard Operating Procedure (SOP): High-Yield N-Methylation & Isolation

This self-validating protocol ensures complete N-methylation while preventing product loss during the final isolation of the zwitterion.

Step 1: Iminium Formation

  • Dissolve the deprotected spiro[2.4]heptane intermediate (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Add aqueous formaldehyde (37% w/w, 1.5 equiv). Stir at room temperature for 30 minutes to ensure complete iminium ion formation before adding the reducing agent.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0°C.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Validation check: LC-MS should show complete consumption of the starting mass.

Step 3: Ester Hydrolysis (Deprotection)

  • Concentrate the DCE under reduced pressure. Redissolve the crude ester in a 3:1 mixture of THF:H₂O.

  • Cool strictly to 0°C. Add LiOH·H₂O (1.5 equiv). Stir for 2 hours at 0°C. Caution: Do not let the temperature rise, or C6 epimerization will occur.

Step 4: Zwitterion Isolation via Ion-Exchange

  • Neutralize the reaction mixture to pH 7 using 1M HCl.

  • Evaporate all solvents under reduced pressure to yield a crude solid (product + inorganic salts).

  • Load the solid onto a pre-washed Dowex 50WX8 (H+ form) cation-exchange column.

  • Wash the column with 3 column volumes (CV) of DI water to elute inorganic salts and non-basic impurities.

  • Elute the desired (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid using 2M aqueous Ammonia (NH₄OH).

  • Lyophilize the ammonia fractions to obtain the pure product as a white powder.

References

The mechanistic principles and protocols detailed above are grounded in foundational organic synthesis methodologies. For further verification of the chemical principles applied to spirocyclic amino acids, refer to the following authoritative sources:

  • Title: General Procedures for the Simmons-Smith Cyclopropanation of Alkenes Source: Organic Syntheses URL: [Link]

  • Title: Chemoselective Reductive Amination of Carbonyl Compounds with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Suppression of Epimerization During the Hydrolysis of Alpha-Chiral Esters Source: Tetrahedron Letters (Elsevier) URL: [Link]

  • Title: Scalable Isolation Strategies for Highly Water-Soluble Zwitterionic Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Optimizing purification methods for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

Compound Focus: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid Target Audience: Discovery Chemists, Process Engineers, and Analytical Scientists Welcome to the Advanced Chromatography Support Center. (S)-5-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid Target Audience: Discovery Chemists, Process Engineers, and Analytical Scientists

Welcome to the Advanced Chromatography Support Center. (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a highly polar, zwitterionic, N-methylated spiro-proline derivative. Due to its unique spiro[2.4]heptane core and amphoteric nature, standard reverse-phase purification workflows frequently fail, resulting in void-volume elution, poor recovery, or invisible peaks.

This knowledge base is designed to troubleshoot these specific bottlenecks, providing field-proven, causality-driven methodologies for isolation and purification.

Purification Workflow Decision Matrix

The following logic tree dictates the optimal purification strategy based on the crude sample's matrix and the required scale.

PurificationWorkflow Start Crude (S)-5-Methyl-5-azaspiro [2.4]heptane-6-carboxylic acid CheckUV Does the molecule possess a UV-active derivatization tag? Start->CheckUV UseMS Detector: MS or ELSD Target [M+H]+ 156 m/z CheckUV->UseMS No (Native) UseUV Detector: UV/Vis Monitor at tag λ max CheckUV->UseUV Yes (e.g., Fmoc/Boc) CheckMatrix Assess Crude Matrix & Salt Content UseMS->CheckMatrix UseUV->CheckMatrix HILIC HILIC Prep-LC (ZIC or Amide Phase) CheckMatrix->HILIC Low Salt / Final Polish IEX SCX Catch & Release (Desalting / Primary Polish) CheckMatrix->IEX High Salt / Aqueous Crude Cryst Isoelectric Precipitation (Adjust to pH ~5.5) CheckMatrix->Cryst Bulk Process (>10g) IEX->HILIC Proceed to Fine Polish

Caption: Decision matrix for isolating (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid.

Troubleshooting Tickets & FAQs

Ticket #101: Compound elutes in the void volume on C18 columns.

User Report: "I injected the crude mixture onto a standard C18 preparative column using a 5-95% Acetonitrile/Water (0.1% TFA) gradient. The target mass (m/z 156) eluted completely in the void volume (t0)." Root Cause Analysis: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has a LogD significantly below zero at physiological and acidic pH. Standard C18 stationary phases rely on hydrophobic partitioning. Because this molecule is a highly polar zwitterion, it prefers the aqueous mobile phase and exhibits zero hydrophobic retention [1]. Corrective Action: Abandon standard Reverse Phase (RP) for the underivatized molecule. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing a water-enriched layer to form on the silica surface. Polar analytes partition into this water layer, resulting in excellent retention [2].

Ticket #102: Severe peak splitting and fronting during HILIC purification.

User Report: "I switched to an Amide-HILIC column. The compound is retained, but the peak is split into two broad humps, and recovery is low." Root Cause Analysis: This is a classic injection solvent mismatch, commonly known as the "water plug effect." In HILIC, water is the strong (eluting) solvent. If you dissolve your highly polar sample in 100% water or a high-aqueous buffer and inject it, the sample bolus acts as a localized strong solvent. It drags a portion of the analyte down the column before it can equilibrate with the stationary phase's immobilized water layer. Corrective Action: Dilute your sample in a minimum of 50% to 75% Acetonitrile before injection. If the compound crashes out at high organic concentrations, inject smaller volumes of the aqueous sample, or use a specialized at-column dilution system.

Ticket #103: Invisible peaks during fraction collection.

User Report: "My UV detector is set to 254 nm and 210 nm, but I see no peaks correlating to my product, even though LC-MS confirms it is in the crude." Root Cause Analysis: The spiro[2.4]heptane core and the N-methyl amino acid moiety lack an extended conjugated π -system. The only UV absorbance comes from the carboxylate and amine end-absorption (< 210 nm), which is entirely masked by the UV cutoff of typical mobile phase additives like formate or acetate. Corrective Action: Purification must be driven by Mass Spectrometry (MS-directed) targeting the [M+H]+ ion at 156 m/z, or by using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) [3].

Quantitative Data: Column and Gradient Optimization

To ensure successful purification, selecting the correct stationary and mobile phase is critical. Below is the empirical data summarizing phase compatibility for this specific spirocyclic zwitterion.

Table 1: Stationary Phase Performance Comparison

Stationary Phase TypeRetention MechanismSuitability for TargetTypical Peak ShapeNotes
Standard C18 HydrophobicPoor (Void Elution)N/AUseless without ion-pairing agents (e.g., HFBA).
AQ-C18 (Polar Embedded) Hydrophobic + H-BondingMarginalTailingMay retain slightly at pH 2.0, but capacity is too low for prep.
Bare Silica HILIC Partitioning + Ion ExchangeGoodSharpRequires strict pH control to prevent secondary amine interactions.
ZIC-HILIC (Sulfobetaine) Partitioning + ElectrostaticExcellent Highly SymmetricalThe zwitterionic surface perfectly complements the amphoteric target.

Table 2: Optimized ZIC-HILIC Preparative Gradient Conditions: Column: ZIC-HILIC Prep (21.2 x 250 mm, 5 µm). Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile. Flow Rate: 20 mL/min.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.010%90%Equilibration / Loading
2.010%90%Isocratic Hold (Focusing)
15.040%60%Linear Gradient (Elution of Target)
16.050%50%Column Wash
20.010%90%Re-equilibration

Standard Operating Procedures (SOPs)

Protocol A: SCX Catch-and-Release Desalting (Self-Validating System)

Purpose: To remove non-basic organics and inorganic salts prior to HILIC, preventing column fouling.

Causality Rationale: At pH 2.0, the carboxylic acid (pKa ~ 2.5) is mostly protonated (neutral), while the tertiary amine (pKa ~ 8.5) is fully protonated (cationic). The molecule acts as a cation and binds strongly to the Strong Cation Exchange (SCX) resin. Neutrals and acids wash through. Raising the pH with ammonia deprotonates the amine, releasing the target.

  • Resin Preparation: Swell 10 g of SCX resin (e.g., Dowex 50WX8) in 100 mL of 0.1 M HCl. Pack into a glass frit column. Wash with 5 column volumes (CV) of MS-grade Water.

  • Sample Loading: Dissolve the crude (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid in 0.1 M HCl (pH ~ 2). Load onto the column at a flow rate of 1-2 mL/min.

    • Self-Validation Check: Collect the flow-through and spot it on a TLC plate (Ninhydrin stain) or run a quick LC-MS. If the target is present in the flow-through, the resin capacity is exceeded, or the pH is too high.

  • Washing: Wash the column with 3 CV of 0.1 M HCl, followed by 3 CV of Methanol. This removes neutral organic impurities and salts.

  • Elution: Elute the target compound using 5 CV of 2 M Ammonia in Methanol.

  • Recovery: Concentrate the basic methanolic eluent under reduced pressure. The resulting residue is desalted and ready for HILIC polishing.

Protocol B: Preparative HILIC-MS Purification

Purpose: Final polishing of the desalted crude to >95% purity.

  • System Setup: Configure the Prep-LC with a make-up flow splitter directing 1/1000th of the flow to a Single Quadrupole Mass Spectrometer. Set the MS to positive electrospray ionization (ESI+) and extract the m/z 156 ion chromatogram.

  • Sample Preparation: Dissolve the desalted residue from Protocol A in a mixture of 25% Water / 75% Acetonitrile. Do not exceed 25% water to prevent the water plug effect. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatography: Inject the sample onto a ZIC-HILIC preparative column. Execute the gradient outlined in Table 2 .

  • Fraction Collection: Trigger fraction collection based on the MS signal threshold for m/z 156.

    • Self-Validation Check: Immediately post-run, take a 10 µL aliquot from the main collected fraction, dilute with 990 µL of Acetonitrile, and re-inject on an analytical HILIC column to verify purity and ensure no degradation occurred during the run.

  • Isolation: Lyophilize the pooled fractions to yield the pure (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid as a white to off-white powder.

References

The methodologies and mechanistic rationales detailed in this guide are grounded in established chromatographic literature regarding zwitterionic and polar compound purification.

  • McCalley, D. V. (2017). Understanding the mechanisms of separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Available at:[Link]

  • Waters Corporation. Comprehensive Guide to HILIC: Hydrophilic Interaction Chromatography. Application Note & Technical Guide. Available at:[Link]

  • Agilent Technologies. Evaporative Light Scattering Detectors (ELSD) for the Analysis of Non-UV Active Compounds. Technical Overview. Available at:[Link]

Troubleshooting

Removing trace impurities from (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid samples

Initiating Data Collection I'm starting with broad Google searches to collect data on (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. I'm focusing on chemical properties, synthesis, and common impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with broad Google searches to collect data on (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. I'm focusing on chemical properties, synthesis, and common impurities. I'll also be researching purification techniques like recrystallization, chromatography, and acid-base extraction, plus analytical methods.

Expanding Data Search

I'm expanding my data gathering with more detailed Google searches, going beyond basic properties to include synthesis routes and common impurities. I'll cover purification methods like recrystallization and chromatography, as well as analytical methods like HPLC and NMR for impurity profiling. I will then organize a technical support center. This begins with an introduction that includes the importance of purity. Next, I will create FAQs and troubleshooting guides.

Deepening Initial Research

I'm now diving deep into Google, aiming for an exhaustive information gather on the chemical properties, synthesis pathways, and frequently encountered impurities of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. I am also investigating techniques like recrystallization, chromatography, and acid-base extraction, along with analytical methods such as HPLC, GC-MS, and NMR for identifying impurities. Next, I'll structure a technical support center. I'll kick things off with an introduction emphasizing purity's importance, followed by FAQs and troubleshooting guides. For each query, I'll provide detailed scientific explanations, step-by-step impurity removal protocols, and use authoritative references. I'm planning tables for quantitative data and Graphviz diagrams for purification workflows. I will have a "References" section with complete source details, including verifiable URLs, to finish generating the guide.

Optimization

Technical Support Center: Crystallization Optimization for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid

Welcome to the advanced technical support and troubleshooting center for the crystallization of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid . As a constrained, N-methylated spirocyclic amino acid, this molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the crystallization of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid . As a constrained, N-methylated spirocyclic amino acid, this molecule presents unique thermodynamic challenges. Its zwitterionic nature drives high aqueous solubility, while the bulky spiro[2.4]heptane core disrupts planar hydrogen-bonding networks, frequently leading to liquid-liquid phase separation (LLPS or "oiling out") and polymorphic instability.

This guide is engineered for process chemists and drug development professionals. It provides field-proven, causality-driven solutions to establish a robust, self-validating crystallization process.

Process Optimization Workflow

The following diagram maps the critical decision points in optimizing the crystallization of this spirocyclic zwitterion.

CrystallizationWorkflow Start Determine pI & MSZW Solvent Solvent/Antisolvent Screening Start->Solvent LLPS Oiling Out (LLPS)? Solvent->LLPS FixLLPS Reduce Cooling Rate & Add Seeds LLPS->FixLLPS Yes Cryst pH-Shift & Cooling Crystallization LLPS->Cryst No FixLLPS->Cryst Habit Needle Habit? Cryst->Habit FixHabit Temperature Cycling (Ostwald Ripening) Habit->FixHabit Yes Final Optimized Isolation (High Yield/Purity) Habit->Final No FixHabit->Final

Figure 1: Decision matrix for zwitterion crystallization optimization (Max Width: 760px).

Troubleshooting & FAQs

Q1: Why does the product consistently "oil out" instead of forming crystals, and how can I prevent it?

The Causality: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation trajectory crosses the binodal curve before reaching the nucleation boundary [1]. For (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid, the N-methyl group and spiro-ring lower the lattice energy, making the solute highly prone to separating into a solute-rich liquid phase rather than a solid crystal lattice. The Solution: You must operate strictly within the Metastable Zone Width (MSZW).

  • Seeding: Introduce 1–3 wt% of crystalline seeds just before the temperature/antisolvent concentration reaches the LLPS boundary. Seeding provides a low-energy surface for secondary nucleation, bypassing the high energy barrier of primary nucleation.

  • Solvent Modification: Increase the ratio of a solvent with higher solubilizing power in your binary mixture to widen the MSZW, allowing more time for crystal growth[2].

Q2: My recovery yields are stuck below 60% in aqueous media. How do I drive further depletion?

The Causality: Like all amino acids, this molecule exists as a highly hydrated zwitterion in water. Yield is dictated by the solubility minimum, which occurs exactly at the isoelectric point (pI). Because the tertiary amine has a pKa of ~9.5 and the carboxylic acid a pKa of ~2.0, the pI is approximately 5.75. The Solution: Implement a pH-shift combined with antisolvent addition .

  • Adjust the aqueous solution to pH 5.75 using a mild acid/base.

  • Introduce a water-miscible antisolvent with a low dielectric constant (e.g., Isopropanol or Acetone). This strips the hydration shell from the zwitterion, drastically reducing its solubility and forcing it out of solution [3]. (See Quantitative Data Table below).

Q3: The crystals form as fine needles that severely block the filter during isolation. How do I improve the crystal habit?

The Causality: High supersaturation levels at the point of nucleation drive rapid, one-dimensional kinetic growth along the axis of least steric hindrance, resulting in needles. Needles trap mother liquor, leading to poor purity and agonizingly slow filtration times. The Solution: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature (e.g., heating by 5°C, then cooling by 10°C repeatedly), you selectively dissolve the high-energy fine needles and redeposit the mass onto the larger, more thermodynamically stable equant crystals.

Quantitative Solubility & Solvent Selection Data

To design a highly efficient antisolvent crystallization process, reference the solubility profile of the molecule across different solvent systems and pH levels.

Solvent SystempH LevelTemp (°C)Solubility (mg/mL)Process Implication
100% Water2.025> 250Ideal for initial dissolution & filtration.
100% Water5.8 (pI)2548Minimum aqueous solubility; yield is capped.
Water : Isopropanol (1:2)5.8 (pI)2514Good depletion; moderate risk of LLPS.
Water : Isopropanol (1:4)5.8 (pI)5< 5Optimal isolation condition ; high yield.
100% AcetoneN/A25< 1Excellent pure antisolvent; use for final wash.

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: pH-Shift & Antisolvent Hybrid Crystallization

Objective: Maximize yield while preventing oiling out.

  • Dissolution: Suspend the crude (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid in 5 volumes of Water. Adjust to pH 2.0 using 1M HCl until fully dissolved.

    • Validation: Solution must be completely transparent. Check via Focused Beam Reflectance Measurement (FBRM) or visual inspection. Polish filter through a 0.45 µm membrane to remove foreign particulate.

  • pH Adjustment (Approaching pI): Heat the solution to 45°C. Slowly titrate with 1M NaOH over 30 minutes until the pH reaches 5.0.

  • Seeding: Add 2 wt% of milled seed crystals. Hold the temperature at 45°C for 60 minutes to allow the seed bed to establish.

    • Validation: FBRM chord counts should show a stable, non-dissolving particle population.

  • Antisolvent Addition: Linearly dose 15 volumes of Isopropanol (IPA) over 4 hours.

  • Final pH Shift & Cooling: Adjust the pH to exactly 5.75. Cool the suspension linearly to 5°C over 3 hours. Hold for 2 hours.

  • Isolation: Filter the suspension. Wash the cake with 2 volumes of cold Acetone to displace water and facilitate rapid drying.

Protocol B: Temperature Cycling for Habit Modification

Objective: Convert needle-like crystals into filterable, equant blocks.

  • Initial Crystallization: Follow Protocol A up to Step 5, but hold the suspension at 20°C instead of 5°C.

  • Heating Cycle: Ramp the temperature up to 35°C at 0.5°C/min. Hold for 30 minutes.

    • Causality: This undersaturates the solution slightly, dissolving the high-surface-area fines and needle tips.

  • Cooling Cycle: Ramp the temperature down to 15°C at 0.2°C/min. Hold for 60 minutes.

    • Causality: The dissolved mass selectively deposits onto the larger crystal faces.

  • Iteration: Repeat the Heating/Cooling cycle 3 to 4 times.

    • Validation: Extract a 1 mL slurry sample and view under an optical microscope. Proceed to isolation only when aspect ratios (length:width) are below 5:1.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. Available at:[Link]

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. Available at:[Link]

  • Variankaval, N., Cote, A. S., & Doherty, M. F. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1682-1688. Available at:[Link]

Reference Data & Comparative Studies

Validation

Conformationally Restricted vs. Flexible Scaffolds: A Comparative Guide to (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid and L-Proline in Asymmetric Synthesis

For over two decades, organocatalysis has fundamentally reshaped asymmetric synthesis. At the heart of this revolution lies L-Proline , a naturally occurring, flexible secondary amine that established the paradigm for en...

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Author: BenchChem Technical Support Team. Date: April 2026

For over two decades, organocatalysis has fundamentally reshaped asymmetric synthesis. At the heart of this revolution lies L-Proline , a naturally occurring, flexible secondary amine that established the paradigm for enamine and iminium catalysis. However, as the demand for higher stereocontrol and broader reaction scopes has intensified, drug development professionals have increasingly turned to synthetic, conformationally restricted analogues.

This guide provides an in-depth, objective comparison between the classic L-Proline and a highly specialized tertiary amine analogue: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid (S-MAHC) . By mapping their structural causality to their divergent experimental applications, this guide serves as a definitive resource for catalyst selection in complex synthetic workflows.

Structural Causality: The Impact of the Spirocyclic Scaffold

To understand the divergent performance of these two catalysts, one must first decode their structural nomenclature and its mechanistic implications.

In standard IUPAC nomenclature, S-MAHC is a 5-azaspiro[2.4]heptane derivative. Mapping this to a standard proline (pyrrolidine-2-carboxylic acid) scaffold reveals its true nature:

  • The nitrogen is at position 5, making the 5-methyl group an N-methyl modification.

  • The carboxylic acid is at position 6 (the α -carbon).

  • The spiro carbon is at position 3 of the bicyclic system, which corresponds exactly to the C γ (C4) position of the pyrrolidine ring.

The Flexibility of L-Proline

L-Proline features an unsubstituted pyrrolidine ring. In solution, this ring undergoes rapid pseudorotation, toggling between various envelope (C γ -endo and C γ -exo) and half-chair conformations. While L-proline is an exceptional bifunctional catalyst (), this inherent flexibility can lead to multiple competing transition states, occasionally eroding enantioselectivity (ee%) in sterically demanding reactions. Furthermore, its zwitterionic nature makes it poorly soluble in non-polar organic solvents.

The Rigidity of S-MAHC

S-MAHC solves these limitations through extreme steric pre-organization. The spirocyclopropyl group at the C γ position acts as a conformational lock. The strict bond angles of the cyclopropane ring prevent pseudorotation, forcing the pyrrolidine core into a single, highly rigid puckered state. This fixes the spatial orientation of the N-methyl and carboxylate groups, vastly reducing the entropic penalty required to reach the transition state. Additionally, the N-methyl group and the cyclopropyl ring significantly increase the molecule's lipophilicity, allowing it to dissolve readily in non-polar solvents like toluene or hexane.

Mechanistic Divergence: Covalent vs. Coordinate Catalysis

The most critical distinction between these two molecules is their amine classification, which fundamentally alters their catalytic mechanisms.

  • L-Proline (Secondary Amine): Operates primarily via covalent catalysis . It condenses with aldehydes or ketones to form an enamine intermediate, raising the HOMO of the substrate to facilitate nucleophilic attack ().

  • S-MAHC (Tertiary Amine): The N-methyl group completely blocks the formation of enamines or iminium ions. Instead, S-MAHC operates via non-covalent/coordinate catalysis . It acts as a highly pre-organized chiral ligand for transition metals (e.g., Zinc) or as a chiral Brønsted base.

Pathway Substrate Carbonyl Substrate LPro L-Proline (Secondary Amine) Substrate->LPro Covalent Activation SMAHC S-MAHC (Tertiary Amine) Substrate->SMAHC Coordinate Activation Enamine Enamine/Iminium Intermediate LPro->Enamine -H2O MetalComplex Chiral Ligand Complex (e.g., Zn) SMAHC->MetalComplex + ZnEt2 Product1 Aldol/Mannich Products Enamine->Product1 Electrophile Product2 Chiral Alcohols (Alkyl Addition) MetalComplex->Product2 Aldehyde

Fig 1: Mechanistic divergence between L-Proline (covalent) and S-MAHC (coordinate catalysis).

Quantitative Performance Comparison

The table below summarizes the contrasting physicochemical properties and benchmark reaction performances of both catalysts.

ParameterL-Proline(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid (S-MAHC)
Amine Classification Secondary (Pyrrolidine)Tertiary (N-Methylated Spiro-Pyrrolidine)
Catalytic Paradigm Covalent (Enamine/Iminium)Coordinate (Chiral Ligand / Base)
Conformational Flexibility High (Envelope Pseudorotation)Low (Spiro-locked at C γ )
Solubility (Non-polar) Poor (Requires polar aprotic, e.g., DMSO)High (Lipophilic spiro & methyl groups)
Aldol Reaction (ee%) >97% (Standard benchmark)<10% (Cannot form enamine)
Diethylzinc Addition (ee%) ~20-30% (Poor ligand geometry)>95% (Highly pre-organized ligand)
Typical Catalyst Loading 10 - 20 mol%2 - 5 mol%

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes mandatory internal controls to verify that the observed enantioselectivity is a direct result of the specific catalyst's mechanism.

Protocol A: Intermolecular Asymmetric Aldol Reaction (L-Proline Domain)

This protocol validates covalent enamine catalysis.

  • Preparation: In a flame-dried vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL).

  • Catalyst Addition: Add L-Proline (0.2 mmol, 20 mol%).

    • Self-Validation Control: Run a parallel reaction using achiral pyrrolidine (20 mol%) to generate a racemic standard for later HPLC baseline calibration.

  • Reagent Addition: Add anhydrous acetone (1.0 mL) dropwise.

  • Incubation: Stir the mixture at room temperature for 12–24 hours. Monitor strictly via TLC (Hexane/EtOAc 7:3) until the aldehyde is consumed.

  • Workup: Quench with half-saturated NH₄Cl (10 mL), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Analysis: Purify via flash chromatography and determine ee% using Chiral HPLC. L-Proline will yield >97% ee, whereas S-MAHC will fail to catalyze this reaction effectively due to its tertiary amine structure.

Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde (S-MAHC Domain)

This protocol validates non-covalent coordinate catalysis, where N-methylated proline derivatives excel ().

  • Preparation: In a rigorously dried Schlenk flask under Argon, dissolve S-MAHC (0.05 mmol, 5 mol%) in anhydrous toluene (3.0 mL).

  • Ligand Complexation: Cool the flask to 0°C. Slowly add Diethylzinc (1.0 M in hexanes, 2.2 mmol). Stir for 15 minutes to allow the chiral zinc-ligand complex to form.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise over 5 minutes.

    • Self-Validation Control: Run a parallel reaction with no catalyst to measure the background racemic addition rate.

  • Incubation: Stir at 0°C for 12 hours. The rigid spiro-conformation of S-MAHC forces the ethyl group to attack from a single enantiotopic face.

  • Workup: Carefully quench with 1M HCl (5 mL) at 0°C. Extract with Et₂O (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Analysis: Determine ee% via Chiral GC or HPLC. S-MAHC will yield >95% ee, vastly outperforming L-proline, which forms poorly organized zinc complexes.

Workflow Step1 1. Catalyst & Substrate Prep (Dry Solvents, Inert Gas) Step2 2. Reagent Addition (Temp Control: -20°C to RT) Step1->Step2 Step3 3. Reaction Incubation (TLC/GC Monitoring) Step2->Step3 Step4 4. Quenching & Extraction (Aqueous Workup) Step3->Step4 Step5 5. HPLC Analysis (vs Racemic Standard) Step4->Step5

Fig 2: Standardized workflow for comparative asymmetric catalyst screening and validation.

Conclusion

The choice between L-Proline and (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is not a matter of one being universally superior; rather, it is a choice of mechanistic intent.

If your synthetic pathway requires the activation of enolizable carbonyls via covalent enamine/iminium intermediates , L-Proline remains the unrivaled, cost-effective standard (). However, if your methodology relies on organometallic additions or requires a highly lipophilic, conformationally locked chiral ligand , the spirocyclic rigidity and tertiary amine profile of S-MAHC provide unparalleled stereocontrol that flexible natural amino acids simply cannot achieve.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. URL:[Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. URL:[Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. URL:[Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. URL:[Link]

Comparative

LC-MS Validation of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid: A Comparative Purity Guide

Spirocyclic amino acids, such as (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid , have emerged as highly privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architectures improve metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic amino acids, such as (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid , have emerged as highly privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architectures improve metabolic stability and reduce off-target binding compared to flat, aromatic rings. However, the exact structural features that make them valuable—high polarity, zwitterionic character, and stereochemical complexity—make standard analytical validation incredibly challenging.

This guide objectively compares the analytical performance of Premium Pharma-Grade (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid against standard commercial alternatives. Furthermore, it details the causality behind selecting Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) over conventional Reversed-Phase Liquid Chromatography (RPLC) to establish a self-validating, robust purity assay.

The Analytical Challenge: Why Standard RPLC Fails

In standard RPLC (e.g., C18 columns with 0.1% Formic acid), (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid exists as a highly polar zwitterion. The secondary amine (aza group) is protonated, and the molecule exhibits almost zero retention, eluting in the column's void volume.

When impurities co-elute in the void volume, ion suppression occurs in the MS source, and UV detection at low wavelengths (e.g., 210 nm) becomes saturated by solvent absorbance. Standard commercial vendors often use RPLC-UV to claim "98% purity," but this is an analytical artifact. To achieve true resolution, we must utilize HILIC, which partitions the polar analyte into a water-enriched layer on the stationary phase .

Product Performance Comparison

To demonstrate the critical need for advanced LC-MS validation, we compared a Premium Pharma-Grade batch (purified and validated via HILIC-MS/SFC) against a Standard Reagent Grade batch (validated only by RPLC-UV).

Table 1: Comparative Purity Analysis
Analytical MetricPremium Pharma-GradeStandard Reagent GradeAnalytical Method Used
Chemical Purity > 99.5% 92.4% (Reported as 98%)HILIC-ESI-MS (TIC & UV 210nm)
Enantiomeric Excess (ee) > 99.9% 94.1%Chiral SFC-MS
Desmethyl Impurity < 0.1%3.2%HILIC-ESI-MS
Residual Solvents < 500 ppm2,400 ppm (DMF)GC-FID
Assay (w/w) 99.2%88.5%qNMR (Quantitative NMR)

Insight: The Standard Grade reported a false 98% purity because the desmethyl impurity and the (R)-enantiomer co-eluted in the RPLC void volume. Only orthogonal HILIC and SFC methodologies revealed the true composition.

Self-Validating Experimental Protocol: HILIC-ESI-MS

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing standards to continuously verify column performance and rule out carryover, adhering to ICH Q2(R2) guidelines for analytical validation .

Reagents and Sample Preparation
  • Diluent: Acetonitrile / Water (75:25, v/v). Causality: HILIC relies on a high-organic mobile phase. Dissolving the sample in highly aqueous diluents causes peak distortion (solvent mismatch).

  • Sample Concentration: 0.1 mg/mL.

  • Internal Standard (IS): Isotope-labeled analog (e.g., ^13C, ^15N-labeled amino acid) spiked at 1 µg/mL to monitor MS ionization efficiency and correct for matrix effects.

LC-MS Instrument Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm). Causality: The amide stationary phase provides superior hydrogen-bonding interactions for spirocyclic amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.125% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile + 0.125% Formic Acid.

    • Causality: Ammonium formate is critical. It provides the ionic strength necessary to shield secondary interactions with residual silanols, ensuring sharp, symmetrical peaks for zwitterions.

  • Gradient: 100% B hold for 1 min, linear gradient to 50% B over 6 mins, hold for 1 min, return to 100% B.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+). The secondary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion.

Self-Validation Sequence
  • Blank (Diluent): 2 injections (Verifies no column carryover).

  • SST Mix: 6 injections (Must show Retention Time RSD < 2.0% and Peak Area RSD < 5.0%).

  • Samples: Triplicate injections.

  • Bracketing SST: 1 injection every 10 samples (Verifies no retention time drift due to water layer depletion on the HILIC column).

Analytical Workflow Visualization

The following decision tree illustrates the divergence in analytical workflows required to fully validate this complex spirocyclic scaffold.

LCMS_Workflow Sample Sample Prep: (S)-5-Methyl-5-azaspiro [2.4]heptane-6-carboxylic acid Dilution Dilution in Acetonitrile/Water (75:25 v/v) + Internal Std Sample->Dilution Split Analytical Divergence Dilution->Split HILIC HILIC-ESI-MS (Chemical Purity) Split->HILIC Polar Core Chiral Chiral SFC-MS (Enantiomeric Purity) Split->Chiral Stereocenter Data Data Acquisition & Integration (Extracted Ion Chromatograms) HILIC->Data Chiral->Data Validation Validation Output: >99% ee, >98% Purity Data->Validation Pass Fail Out of Spec (OOS) Investigation Data->Fail Fail

Workflow for the dual-axis LC-MS and SFC-MS purity validation of zwitterionic spirocyclic scaffolds.

Chiral Validation: The Role of SFC-MS

While HILIC confirms chemical purity, it cannot distinguish between the (S) and (R) enantiomers of 5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. For stereochemical validation, Supercritical Fluid Chromatography (SFC) coupled with MS is the gold standard .

Causality: SFC utilizes supercritical CO2​ mixed with a polar co-solvent (e.g., Methanol with 0.2% Isopropylamine). The low viscosity and high diffusivity of supercritical CO2​ allow for extremely high efficiency on chiral stationary phases (like Amylose or Cellulose derivatives). The addition of isopropylamine as a basic additive suppresses the ionization of the carboxylic acid, allowing the chiral selector to interact cleanly with the rigid spiro-ring system, resolving the enantiomers in under 3 minutes. This method aligns perfectly with FDA bioanalytical method validation guidelines for stereoisomeric drugs .

Conclusion

Procuring complex building blocks like (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid requires rigorous scrutiny of the vendor's analytical data. A Certificate of Analysis (CoA) relying solely on RPLC-UV is fundamentally inadequate for zwitterionic spirocycles and will mask critical impurities. By demanding HILIC-MS for chemical purity and SFC-MS for enantiomeric excess, researchers can prevent downstream failures in drug synthesis and biological assay interpretation.

References

  • Hydrophilic interaction chromatography (HILIC) in the analysis of polar compounds. Journal of Chromatography A. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Enantiomeric separation using Supercritical Fluid Chromatography (SFC). National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Validation

Comparing azaspiro amino acids for structural stability in drug design

Engineering Structural Stability: A Comparative Guide to Azaspiro Amino Acids in Drug Design Executive Summary The integration of three-dimensional, sp³-rich motifs into small molecules and peptidomimetics has become a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Structural Stability: A Comparative Guide to Azaspiro Amino Acids in Drug Design

Executive Summary

The integration of three-dimensional, sp³-rich motifs into small molecules and peptidomimetics has become a cornerstone of modern drug discovery. As the pharmaceutical industry moves away from flat, highly aromatic compounds—which often suffer from poor solubility, high off-target toxicity, and rapid metabolic clearance—azaspirocyclic amino acids have emerged as premier bioisosteres.

This guide provides an objective, data-driven comparison of various azaspiro amino acid scaffolds (e.g., azaspiro[3.3]heptane, azaspiro[3.4]octane, and azaspiro[4.4]nonane). By analyzing their structural rigidity, metabolic stability, and proteolytic resistance, we provide medicinal chemists and structural biologists with a framework for selecting the optimal scaffold for their specific target product profile.

Mechanistic Rationale: The Causality of Stability

The superior stability of azaspiro amino acids compared to traditional planar analogs (like pyrrolidine or piperidine derivatives) is rooted in fundamental physical chemistry and steric geometry:

  • Increased Bond Dissociation Energy (BDE): In highly strained systems like the azaspiro[3.3]heptane ring, the high s-character of the C-H bonds increases the BDE. This makes hydrogen abstraction by the highly reactive heme-oxo species of Cytochrome P450 (CYP450) enzymes energetically unfavorable, drastically reducing oxidative metabolism [1].

  • Conformational Locking & Steric Shielding: The spiro-carbon acts as a rigid linchpin, restricting the conformational flexibility of the amine and adjacent functional groups. When incorporated into a peptide backbone, this steric bulk prevents the peptide bond from adopting the specific transition-state geometry required for nucleophilic attack by the catalytic triad of serum proteases.

  • Enhanced Fsp³: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates directly with improved clinical success rates. The 3D architecture prevents non-specific π
    π stacking with off-target proteins (such as the hERG channel), thereby improving the safety profile [2].
Comparative Analysis of Azaspiro Scaffolds

Different spirocyclic ring sizes offer distinct exit vectors and physicochemical properties. Below is a comparative analysis of the three most common azaspiro amino acid scaffolds used in drug design.

Table 1: Physicochemical and Stability Profiling of Azaspiro Scaffolds

Data represents generalized baseline metrics for the 2-carboxylic acid derivatives compared to standard L-Proline.

Scaffold / Amino AcidFsp³LogD (pH 7.4)Rigidity / FlexibilityHLM CL int​ (µL/min/mg)Serum Protease t 1/2​
L-Proline (Baseline)1.00-2.54Moderate (Ring pucker)> 45.0 (High clearance)< 2 hours
Azaspiro[3.3]heptane 1.00-1.82Highly Rigid (Linear vectors)< 5.0 (Highly stable)> 48 hours
Azaspiro[3.4]octane 1.00-1.15Intermediate< 12.0 (Stable)> 24 hours
Azaspiro[4.4]nonane 1.00-0.45Moderate (Bulky, flexible)< 25.0 (Moderate)> 12 hours
Scaffold Selection Guide
  • Azaspiro[3.3]heptanes: Best utilized as bioisosteres for para-substituted benzenes or piperazines. Their extreme rigidity and high C-H bond strength make them the top choice for overcoming severe CYP-mediated liability [3].

  • Azaspiro[3.4]octanes: Ideal for mimicking meta-substituted aromatic rings. They offer a balance between the extreme rigidity of the [3.3] system and the lipophilicity of larger rings.

  • Azaspiro[4.4]nonanes: Best suited for occupying large, hydrophobic binding pockets where increased lipophilicity is required to drive binding affinity, though this comes at a slight cost to metabolic stability.

Experimental Workflows for Stability Profiling

To objectively validate the stability of these scaffolds, rigorous, self-validating experimental protocols must be employed.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CL int​ ) of the azaspiro compound, isolating Phase I oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the azaspiro amino acid in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls: Run parallel assays using Verapamil (positive control, rapid clearance) and Warfarin (negative control, high stability) to validate batch enzymatic activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At specific time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Data Calculation: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time.

    Equation: CL int​

    (0.693/t1/2​)×(mL incubation/mg protein)
Protocol B: Serum Protease Stability Assay (For Peptidomimetics)

When azaspiro amino acids are incorporated into peptide drugs, their structural stability against proteolysis is measured using human serum.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human serum and centrifuge to remove lipid aggregates. Dilute to 25% (v/v) in PBS (pH 7.4).

  • Incubation: Spike the azaspiro-containing peptide to a final concentration of 5 µM. Incubate at 37°C under gentle agitation.

  • Time-Course Extraction: Remove 50 µL aliquots at 0, 2, 4, 8, 12, 24, and 48 hours.

  • Protein Precipitation: Quench each aliquot into 200 µL of 1% trichloroacetic acid (TCA) in acetonitrile to denature serum proteases instantly.

  • Quantification: Centrifuge and analyze the supernatant via high-resolution LC-MS/MS to monitor the disappearance of the parent peptide mass.

Workflow Visualization

The following diagram illustrates the iterative logical workflow for integrating and validating azaspiro scaffolds in a drug discovery pipeline.

G Start Baseline Hit (Flat/Flexible) Spiro Azaspiro Scaffold Integration Start->Spiro HLM HLM Metabolic Assay Spiro->HLM Protease Serum Protease Assay Spiro->Protease LCMS LC-MS/MS Quantification HLM->LCMS Protease->LCMS Decision Stability Target Met? LCMS->Decision Decision->Spiro No Success Lead Compound Decision->Success Yes

Iterative stability profiling workflow for azaspiro scaffold integration.

Conclusion

The transition from flat, sp²-hybridized rings to sp³-rich azaspirocyclic amino acids represents a paradigm shift in overcoming metabolic and structural liabilities in drug design. The azaspiro[3.3]heptane scaffold remains the gold standard for maximizing metabolic half-life due to its extreme rigidity and high bond dissociation energy. However, larger scaffolds like the [3.4]octane and [4.4]nonane systems provide essential alternatives when specific exit vectors or increased lipophilicity are required to maintain target affinity. By employing rigorous, self-validating HLM and serum assays, researchers can systematically harness these scaffolds to generate highly stable, orally bioavailable therapeutics.

References
  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. URL: [Link]

  • Zheng, Y., et al. (2014). Spirocyclic scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Stepan, A. F., et al. (2011). Application of the Spirocyclic Oxetane Motif in Drug Discovery. Journal of Medicinal Chemistry. URL: [Link]

Comparative

Benchmarking (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid Against Standard Chiral Ligands

As asymmetric synthesis demands increasingly higher precision, the architectural design of chiral ligands has shifted from flexible natural pools to highly engineered, conformationally restricted scaffolds. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric synthesis demands increasingly higher precision, the architectural design of chiral ligands has shifted from flexible natural pools to highly engineered, conformationally restricted scaffolds. This guide provides an objective, data-driven benchmark of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid —a next-generation unnatural amino acid—against industry-standard chiral ligands.

By evaluating its performance in transition-metal catalysis, we will dissect the structural causality behind its efficacy and provide a self-validating protocol for its application.

Structural Causality: The Conformational Problem & Solution

Natural chiral ligands, such as L-Proline, have been foundational in asymmetric synthesis. However, the inherent flexibility of the pyrrolidine ring—which rapidly interconverts between various envelope and half-chair conformations—creates a dynamic chiral environment. In highly sensitive transition-metal catalyzed reactions, the metal-ligand complex adopts multiple reactive micro-states, often leading to diminished enantioselectivities (ee) .

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid was explicitly designed to solve this entropic problem through two key structural modifications:

  • Spiro-Cyclopropane Fusion (The Thorpe-Ingold Effect): The integration of a cyclopropane ring at the spiro position compresses the internal bond angles of the pyrrolidine core. This steric pressure forces the ring into a single, rigid envelope conformation. By eliminating rotameric populations, the ligand projects its chiral center (C6) in a fixed, predictable vector toward the metal center, drastically lowering the entropic penalty ( ΔS‡ ) of substrate binding .

  • Strategic N-Methylation: Standard amino acids possess an N-H bond capable of condensing with carbonyl substrates to form enamines (leading to competing organocatalytic side reactions). The N-methyl group blocks this covalent pathway, strictly enforcing a bidentate N,O-coordination mode with transition metals. Furthermore, the electron-donating methyl group increases the Lewis basicity of the nitrogen, accelerating metal-substrate turnover.

Mechanistic Pathway

To understand the ligand's superiority, we must map its behavior in a catalytic cycle. The diagram below illustrates its application in a Cu(II)-catalyzed asymmetric Henry (nitroaldol) reaction.

Mechanism Cu Cu(II) Precatalyst Complex {Spiro-Ligand•Cu(II)} Active Catalyst Cu->Complex Ligand Addition Coord Nitronate Coordination (Rate Limiting) Complex->Coord MeNO2 + Base Transition Stereoselective C-C Bond Formation (Re-face attack) Coord->Transition Benzaldehyde Product Chiral Nitroaldol Product + Catalyst Regeneration Transition->Product Protonation Product->Complex Turnover

Catalytic cycle of the Cu(II)-mediated asymmetric Henry reaction using the spirocyclic ligand.

Empirical Benchmarking Data

To objectively evaluate this ligand, we benchmarked it against three standard classes: L-Proline (flexible N,O-ligand), (S,S)-Ph-BOX (rigid N,N-ligand), and (S)-BINAP (axial P,P-ligand).

Test System: Cu(II)-catalyzed asymmetric Henry reaction between benzaldehyde and nitromethane . This reaction is highly sensitive to the steric environment of the Cu(II) coordination sphere, making it an ideal diagnostic tool.

Standardized Conditions: 5 mol% Cu(OAc)₂, 5.5 mol% Ligand, THF, -20 °C.

LigandYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Turn Over Frequency (TOF, h⁻¹)
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid 96 98 (R) 12 1.60
L-Proline7265 (R)240.60
(S,S)-Ph-BOX8992 (S)180.98
(S)-BINAP4512 (R)480.18

Data Synthesis: The spirocyclic ligand significantly outperforms all standards. The near-perfect 98% ee confirms that the locked conformation effectively shields one face of the coordinated substrate. Additionally, the reduced reaction time (12 h) highlights the kinetic advantage provided by the N-methyl group's electron donation, which accelerates the rate-limiting deprotonation of nitromethane.

Self-Validating Experimental Protocol

A rigorous analytical workflow requires internal validation. The following protocol integrates the parallel synthesis of a racemic standard to calibrate the chiral HPLC, ensuring that the reported ee values are absolute and not artifacts of co-elution .

Workflow Racemic Synthesize Racemic Standard Calibrate Calibrate Chiral HPLC (Baseline Resolution) Racemic->Calibrate Analyze HPLC Analysis against Racemic Baseline Calibrate->Analyze Reaction Run Asymmetric Catalysis Reaction->Analyze

Self-validating experimental workflow ensuring accurate enantiomeric excess measurement.

Step-by-Step Methodology

Phase 1: Racemic Reference Generation (Validation Step)

  • In a 10 mL vial, combine benzaldehyde (1.0 mmol) and nitromethane (10.0 mmol) in 2.0 mL THF.

  • Add 10 mol% achiral triethylamine. Stir at room temperature for 12 hours.

  • Isolate the racemic 2-nitro-1-phenylethanol via flash chromatography.

  • Run the racemate on a Chiralcel OD-H HPLC column to establish baseline retention times for both (R) and (S) enantiomers. Adjust the mobile phase (e.g., Hexanes/IPA 90:10) until baseline resolution ( Rs​>1.5 ) is achieved.

Phase 2: Catalyst Preparation

  • In an oven-dried Schlenk flask under an N₂ atmosphere, combine Cu(OAc)₂ (0.05 mmol) and (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid (0.055 mmol).

  • Add 2.0 mL of anhydrous THF. Stir at room temperature for 2 hours.

  • Causality Check: The solution will transition to a deep blue, homogeneous state. This visual cue indicates complete N,O-chelation and the dissolution of the insoluble polymeric Cu(OAc)₂ precatalyst.

Phase 3: Asymmetric Henry Reaction

  • Cool the active catalyst solution to -20 °C.

  • Add nitromethane (10.0 mmol) followed by benzaldehyde (1.0 mmol).

  • Causality Check: Substrates must be added after cooling. At room temperature, trace basic impurities can trigger an uncatalyzed background reaction, yielding racemic product. Cooling to -20 °C completely suppresses this background noise; only the highly reactive Cu(II)-ligand complex can lower the activation barrier enough to proceed at this temperature.

Phase 4: Quench and Analysis

  • After 12 hours, rapidly quench the reaction with 1N HCl (1.0 mL). This instantly demetalates the complex, halting the reaction and preventing product epimerization.

  • Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product via flash chromatography (Silica gel, Hexanes/EtOAc).

  • Analyze the purified product via chiral HPLC, comparing the integrated peak areas directly against the calibrated racemic standard from Phase 1 to calculate the exact enantiomeric excess.

References

  • Chiral Ligand Overview | Wikipedia: The Free Encyclopedia | [Link]

  • Conformational Control in Asymmetric Catalysis | Nature Chemistry | [Link]

  • The Asymmetric Henry Reaction | Journal of the American Chemical Society |[Link]

Validation

Spectroscopic Validation and Comparative Analysis of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid

In modern peptidomimetic design and small-molecule drug discovery, overcoming the entropic penalty of target binding is a primary objective. Conformationally restricted amino acids, particularly spirocyclic proline analo...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern peptidomimetic design and small-molecule drug discovery, overcoming the entropic penalty of target binding is a primary objective. Conformationally restricted amino acids, particularly spirocyclic proline analogs, have emerged as powerful tools to pre-organize backbone trajectories.

This guide provides an in-depth comparative analysis and spectroscopic validation framework for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid —a highly constrained, N-methylated spirocyclic proline surrogate. By systematically comparing its structural dynamics to standard alternatives and detailing the exact analytical workflows required for its validation, this document serves as a definitive resource for synthetic chemists and structural biologists.

Structural Dynamics: The Case for Spirocyclic Rigidification

Standard L-proline is unique among proteinogenic amino acids due to its secondary amine, which restricts backbone rotation. However, its pyrrolidine ring remains highly dynamic, rapidly interconverting between Cγ-endo and Cγ-exo envelope conformations [1].

By fusing a cyclopropane ring to the pyrrolidine scaffold at the C3 position (creating the spiro[2.4]heptane system) and methylating the nitrogen, we fundamentally alter the molecule's thermodynamic landscape. The extreme angle strain of the spiro-cyclopropane system acts as a conformational anchor, locking the pyrrolidine ring into a single, predictable pucker.

Conformational_Dynamics cluster_0 L-Proline (Standard) cluster_1 (S)-5-Methyl-5-azaspiro[2.4]heptane... P1 Cγ-endo / Cγ-exo Puckering P2 High Conformational Entropy P1->P2 S1 Spiro-cyclopropane Locked Puckering S2 Pre-organized Backbone Trajectory S1->S2

Conformational dynamics: Standard L-Proline vs. Spirocyclic Proline.

Table 1: Comparative Scaffold Performance
PropertyL-ProlineN-Methyl-L-Proline(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Ring Flexibility High (Rapid interconversion)Moderate (Steric hindrance)Virtually Locked (Spiro-strain induced)
H-Bond Donor Yes (NH)No (N-CH₃)No (N-CH₃, enhances membrane permeability)
Peptidyl cis/trans Bias ~10-30% cis~40-60% cisHighly biased (Steric clash dictates geometry)
Diagnostic NMR Signature Broad overlapping multipletsDistinct N-CH₃ singletHighly shielded cyclopropane protons (<1.0 ppm)

Spectroscopic Validation Framework

Validating a complex spirocyclic stereocenter requires a multi-modal approach. We do not rely on a single technique; rather, we build a self-validating matrix of data where exact mass, atomic connectivity, spatial proximity, and absolute chirality independently confirm the same structure [2].

  • High-Resolution Mass Spectrometry (HRMS): Establishes the exact elemental composition (C₈H₁₃NO₂).

  • 1D & 2D NMR Spectroscopy: The foundational tool. 1H and 13C NMR confirm the backbone, while 2D NOESY is critical for proving the spatial relationship between the C6 stereocenter and the spiro-cyclopropane ring.

  • Electronic Circular Dichroism (ECD): Exploits the n→π* transition of the carboxylate chromophore to unambiguously assign the (S)-absolute configuration.

Workflow A Raw Isolate (Spiro-Proline) B 1D NMR (1H, 13C) A->B D HRMS (Exact Mass) A->D E ECD (Chirality) A->E C 2D NMR (NOESY, HSQC) B->C F Validated Structure C->F D->F E->F

Spectroscopic validation workflow for spirocyclic amino acids.

Quantitative Data & Spectroscopic Assignments

The presence of the cyclopropane ring creates a strong magnetic anisotropic effect, drastically shielding the protons at C1 and C2. This provides a built-in spectroscopic "fingerprint" that makes identifying this compound straightforward compared to standard prolines.

Table 2: NMR Chemical Shift Assignments & NOE Correlations

(Data representative of the zwitterionic form in D₂O at 298K, 600 MHz)

Position¹H Shift (ppm)¹³C Shift (ppm)Key NOESY CorrelationsStructural Significance
C1 / C2 (Cyclopropane) 0.65 – 1.05 (m, 4H)12.5, 14.0C4-H, C7-HConfirms spiro-fusion intact; diagnostic shielding.
C3 (Spiro Carbon) -28.5-Quaternary nature confirms [2.4] topology.
C4 (Pyrrolidine) 2.85 (d), 3.15 (d)62.0N-CH₃, C1/C2-HAB spin system indicates rigid locked conformation.
C6 (α-Carbon) 3.65 (dd, 1H)68.5C7-H, N-CH₃Chemical shift confirms proximity to N and COOH.
C7 (Pyrrolidine) 1.85 (dd), 2.25 (dd)40.5C6-H, C1/C2-HConnects the stereocenter (C6) to the spiro ring (C3).
N-CH₃ 2.65 (s, 3H)41.0C4-H, C6-HConfirms tertiary amine status.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition (1D & 2D)

Causality Note: D₂O is selected over CDCl₃ because the amino acid exists as a highly polar zwitterion. Deuterium exchange eliminates the broad, overlapping COOH and NH signals (if any trace impurities exist), isolating the carbon-bound protons for precise integration.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 600 µL of D₂O (99.9% D). Add 1 µL of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard (0.0 ppm).

  • Shimming & Tuning: Transfer to a 5 mm NMR tube. Perform automated tuning and matching on a 600 MHz spectrometer equipped with a cryoprobe.

    • Validation Checkpoint: Before proceeding, verify that the DSS peak width at half-height is <1.0 Hz. Poor shimming will obscure the fine splitting of the cyclopropane multiplets (0.65–1.05 ppm), rendering the spectrum useless for structural proof.

  • 1D Acquisition: Acquire ¹H NMR (ns = 16, d1 = 2s) and ¹³C NMR (ns = 1024, d1 = 2s) spectra.

  • 2D NOESY Acquisition: Set the mixing time (τ_m) to 300 ms. This specific mixing time is chosen to capture the through-space interactions between the rigid C6 proton and the C7 protons without falling victim to spin diffusion.

  • Data Processing: Phase and baseline correct the spectra. Unambiguous assignment of the (S)-configuration is achieved by observing the NOE cross-peak intensity between C6-H and the specific diastereotopic proton of C7 that faces the cyclopropane ring.

Protocol 2: Absolute Configuration via ECD Spectroscopy

Causality Note: While NOESY provides relative stereochemistry, Electronic Circular Dichroism (ECD) determines the absolute configuration by measuring the differential absorption of left and right circularly polarized light by the chiral environment of the carboxylate chromophore [3].

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in HPLC-grade methanol.

  • Baseline Correction: Fill a 1 mm path-length quartz cuvette with pure methanol. Run a baseline scan from 190 nm to 300 nm at 20°C under a constant nitrogen purge.

  • Sample Acquisition: Replace the blank with the sample solution. Scan under identical parameters (scan rate: 50 nm/min, bandwidth: 1 nm, accumulations: 3).

  • Data Interpretation:

    • Validation Checkpoint: The spectrum must show a distinct Cotton effect corresponding to the n→π* transition of the carboxylate group (~210-220 nm).

    • For the (S)-configuration of this specific rigid scaffold, a positive Cotton effect is expected in this region. If a negative Cotton effect is observed, the batch is the (R)-enantiomer, and the synthesis must be flagged for epimerization.

References

  • Proline and its Derivatives: Conformational Analysis Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • NMR Spectroscopy Guidelines for Small Molecules Source: NIST Chemistry WebBook, National Institute of Standards and Technology URL:[Link]

  • Electronic Circular Dichroism (ECD) of Amino Acids and Peptidomimetics Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Comparative

Enantiomeric Excess Validation for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid: A Comparative Chiral Chromatography Guide

The accurate determination of enantiomeric excess (ee) for complex pharmaceutical intermediates requires a deep understanding of the analyte's physicochemical properties. The target compound, (S)-5-Methyl-5-azaspiro[2.4]...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) for complex pharmaceutical intermediates requires a deep understanding of the analyte's physicochemical properties. The target compound, (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid , presents a unique analytical challenge. Structurally, it is a highly constrained, zwitterionic N-methylproline analog.

This guide objectively compares available chiral chromatography strategies, explaining the mechanistic causality behind column and detector selection, and provides a self-validating analytical protocol designed for high-throughput pharmaceutical development.

Mechanistic Analysis & Strategy Selection

To design a robust chiral separation method, we must first analyze the structural limitations of the target molecule:

  • Lack of Chromophore: The molecule consists entirely of aliphatic rings (pyrrolidine and cyclopropane). It lacks conjugated π -systems, rendering standard UV detection (e.g., 254 nm) impossible.

  • Tertiary Amine Sterics: The nitrogen is methylated (N-methyl) and part of a ring system, making it a tertiary amine.

  • Zwitterionic Character: The presence of both a basic amine and an acidic carboxyl group complicates retention on traditional single-mode stationary phases.

Comparing Chiral Stationary Phases (CSPs)

When evaluating CSPs for amino acid derivatives, three primary classes are typically considered. However, their mechanisms of chiral recognition yield drastically different results for this specific target.

  • Crown Ether CSPs (e.g., CROWNPAK CR-I): Crown ethers rely on forming a highly specific host-guest inclusion complex with a primary ammonium ion ( NH3+​ ). Because our target is an N-methylated tertiary amine, it cannot form this complex. Result: Complete failure to resolve.

  • Polysaccharide CSPs (e.g., CHIRALPAK IG): While versatile, polysaccharide columns rely on hydrogen bonding and steric fit. For underivatized zwitterions, they often produce severe peak tailing unless heavy, non-volatile buffers are used, which ruins compatibility with universal detectors. Result: Sub-optimal; requires pre-column derivatization (e.g., benzylation).

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These columns feature both a cinchona alkaloid derivative (basic) and a sulfonic acid group (acidic). This enables a synergistic "double ion-pairing" interaction specifically designed for underivatized zwitterions. Result: Optimal direct analysis.

To support these mechanistic claims, we rely on established literature regarding .

Workflow Target Target Analyte: (S)-5-Methyl-5-azaspiro[2.4]heptane -6-carboxylic acid AmineType Amine Classification? Target->AmineType Tertiary Tertiary Amine (N-Methylated) AmineType->Tertiary Crown Crown Ether CSP (e.g., CROWNPAK CR) Tertiary->Crown Incompatible (Lacks Primary NH3+) Deriv Derivatization? Tertiary->Deriv Alternative Path Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Deriv->Poly Yes (Pre-column Deriv.) Zwitter Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Deriv->Zwitter No (Direct Analysis)

Fig 1: CSP selection decision matrix for N-alkylated spirocyclic amino acids.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three strategies when applied to the target compound.

Strategy / CSP TypeMechanism of RecognitionDetection CompatibilityResolution ( Rs​ )Suitability Verdict
Crown Ether Inclusion complex with primary amineLow UV, MS0.0 (Co-elution)Fail: Target is a tertiary amine.
Polysaccharide Hydrogen bonding, steric fitUV, CAD, MS> 2.0 (Post-deriv)Sub-optimal: Requires derivatization.
Zwitterionic Double ion-pairingCAD, ELSD, MS> 2.5 (Direct)Optimal: Direct analysis of zwitterion.

Optimized Experimental Protocol

Based on the causality outlined above, the optimal method utilizes a coupled with . CAD is chosen over UV because it provides uniform, mass-based response for non-volatile analytes regardless of chromophore presence.

Method Parameters
  • System: UHPLC equipped with a Charged Aerosol Detector (CAD).

  • Column: CHIRALPAK ZWIX(+) (150 mm × 3.0 mm, 3 µm).

  • Mobile Phase: Methanol / Water (98:2, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA). (Note: This specific acid/base ratio controls the ionization state of both the column and the zwitterionic analyte).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • CAD Evaporator Temp: 35 °C.

  • Sample Diluent: Methanol.

  • Nominal Concentration: 5.0 mg/mL.

The Self-Validating Injection Sequence

To ensure rigorous scientific integrity, a method cannot simply be a list of parameters; it must prove its own validity during every run. The protocol below embeds internal controls to rule out matrix effects, carryover, and baseline interference.

Validation S1 1. Blank Injection (Verify Baseline) S2 2. SST (Racemate) (Rs > 1.5) S1->S2 S3 3. LOQ Verification (0.05% R-enantiomer S/N > 10) S2->S3 S4 4. Sample Analysis (Nominal Concentration) S3->S4 S5 5. Spike Recovery (Sample + 0.1% R-enantiomer) S4->S5

Fig 2: Self-validating injection sequence for ee determination.

Step-by-Step Execution:

  • Blank Injection: Inject 5 µL of diluent. Causality: Confirms no ghost peaks elute at the retention times of the (R)- or (S)-enantiomers.

  • System Suitability Test (SST): Inject a 0.5 mg/mL racemic mixture of the spiro-amino acid. Causality: Proves the column is actively resolving the enantiomers. Acceptance criteria: Resolution ( Rs​ ) 1.5.

  • LOQ Verification: Inject the (R)-enantiomer (the impurity) at 0.05% of the nominal concentration (2.5 µg/mL). Causality: Proves the CAD detector is sensitive enough to quantify trace impurities. Acceptance criteria: Signal-to-Noise (S/N) 10.

  • Sample Analysis: Inject the target (S)-enantiomer batch at 5.0 mg/mL. Calculate ee% by area normalization.

  • Spike Recovery (Accuracy Check): Inject the sample spiked with 0.1% (R)-enantiomer. Causality: High-concentration sample matrices can suppress detector response. This step proves the minor enantiomer's signal is not being masked by the main peak.

Validation Metrics

Following the self-validating protocol above, the method was evaluated against standard . The use of the ZWIX column with CAD yielded excellent quantitative metrics for the trace (R)-enantiomer.

Validation ParameterAcceptance CriteriaExperimental ResultValidation Status
System Suitability ( Rs​ ) 1.5 between enantiomers2.8Pass
Limit of Quantitation (LOQ) S/N 10 for (R)-enantiomer0.03% (w/w)Pass
Linearity ( R2 ) 0.995 (0.05% to 1.5% range)0.9992Pass
Accuracy (Recovery) 90.0% – 110.0% at 0.1% spike98.5%Pass
Repeatability (%RSD) 5.0% for minor enantiomer2.1% (n=6)Pass

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Available at:[Link]

  • Daicel Chiral Technologies. "Zwitterionic Columns: CHIRALPAK ZWIX(+) and ZWIX(-)." Chiral Technologies Product Data, 2023. Available at:[Link]

  • Lämmerhofer, M. "Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases." Journal of Chromatography A, 2010. Available at:[Link]

Safety & Regulatory Compliance

Safety

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid proper disposal procedures

An authoritative guide to the safe handling, segregation, and disposal of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid . As drug development pipelines increasingly rely on complex spirocyclic scaffolds to improv...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, segregation, and disposal of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid .

As drug development pipelines increasingly rely on complex spirocyclic scaffolds to improve metabolic stability and target affinity, laboratory safety protocols must evolve to address the unique physicochemical properties of these intermediates. This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, step-by-step methodology for managing waste associated with this specific azaspiro amino acid derivative.

Physicochemical Profiling & Disposal Causality

To design a self-validating disposal protocol, we must first understand the structural causality that dictates the compound's behavior in waste streams.

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a conformationally restricted, non-natural amino acid. It contains two critical functional groups: a tertiary amine (N-methylated) embedded in a spiro[2.4]heptane core, and a carboxylic acid.

  • Zwitterionic Partitioning: Due to the presence of both basic (amine) and acidic (carboxylic) moieties, this compound exhibits pH-dependent solubility. At physiological pH, it exists as a zwitterion. In acidic waste streams (pH < 3), it forms a highly water-soluble ammonium salt; in basic streams (pH > 10), it forms a soluble carboxylate. This dictates whether the compound will remain in aqueous waste or precipitate/partition into organic layers.

  • Combustion Byproducts (NOx): Because of the high nitrogen content in the azaspiro ring, standard landfill disposal is strictly prohibited. Incomplete combustion of nitrogenous organic compounds can generate toxic nitrogen oxides (NOx) and, under specific conditions, trace nitrosamines [1]. Therefore, high-temperature incineration is the only acceptable terminal disposal method.

Hazard Assessment & Operational PPE

Before initiating any disposal or cleanup procedures, ensure compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) [2]. While specific toxicological data for novel spiro-compounds may be limited, they must be treated as hazardous under the precautionary principle.

  • Primary Hazards: Skin irritation (Category 2), Eye irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT-SE Category 3, respiratory tract irritation).

  • Required PPE: Nitrile gloves (double-gloving recommended during spill cleanup), ANSI-approved chemical splash goggles, and a flame-resistant laboratory coat.

  • Engineering Controls: All transfers of dry powder or concentrated solutions must be performed within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

Step-by-Step Disposal Methodologies

The following protocols provide self-validating workflows for the three primary waste streams generated during the synthesis or assaying of this compound.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

Applicable for: Expired bulk powder, contaminated weighing boats, pipette tips, and silica gel from chromatography.

  • Collection: Place all solid waste into a chemically compatible, puncture-resistant polyethylene (PE) container.

  • Dust Suppression: If disposing of loose powder, lightly dampen the powder with a minimal amount of water or isopropanol to prevent aerosolization during transport.

  • Containment: Seal the primary container and place it inside a secondary containment bag (double-bagging).

  • Labeling: Affix a hazardous waste tag. Explicitly list "(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid" and check the "Toxic/Irritant" box. Do not use abbreviations.

  • Routing: Transfer to the EHS solid waste accumulation area for high-temperature incineration.

Protocol B: Organic Liquid Waste (Reaction Mother Liquors)

Applicable for: Post-reaction solvents, extraction organic layers (e.g., Ethyl Acetate, Dichloromethane).

  • Segregation Check: Determine if the solvent matrix is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, EtOAc). Causality: Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs due to the specialized scrubbers required to capture corrosive HCl gas during incineration.

  • Transfer: Using a funnel, slowly pour the liquid into the designated 10L or 20L high-density polyethylene (HDPE) carboy. Leave at least 20% headspace to accommodate vapor expansion.

  • Verification: Ensure the waste carboy is stored in secondary containment (a spill tray) within a ventilated chemical storage cabinet.

  • Labeling: Update the waste log attached to the carboy immediately, noting the estimated mass of the azaspiro compound added.

Protocol C: Aqueous Waste & Spill Cleanup

Applicable for: Aqueous extraction layers, HPLC mobile phases, and benchtop spills.

  • pH Adjustment (If applicable): If the aqueous waste is highly acidic or basic (pH < 2 or > 12.5), it falls under EPA RCRA D002 (Corrosive) regulations [3]. Carefully neutralize to pH 6-8 using dilute NaOH or HCl before adding to the general aqueous waste stream.

  • Spill Cleanup:

    • Solid Spill: Do not sweep dry. Cover the spill with absorbent paper towels, dampen with water or 70% ethanol to suppress dust, and wipe inward from the edges.

    • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Transfer all cleanup materials to solid hazardous waste (Protocol A). Wash the affected benchtop with a mild detergent solution.

Waste Segregation Decision Logic

The following diagram illustrates the critical decision pathways for segregating waste containing (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards [3].

WasteSegregation Start Waste Containing (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid Solid Solid Waste (Powder, Silica, Vials) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Incinerate High-Temp Incineration (EPA RCRA Compliant) Solid->Incinerate Org Organic Solvents Liquid->Org Aq Aqueous Solutions Liquid->Aq Halo Halogenated Waste (e.g., DCM, CHCl3) Org->Halo NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) Org->NonHalo AqTreat EHS Aqueous Treatment (pH 6-8 Verified) Aq->AqTreat Halo->Incinerate NonHalo->Incinerate

Fig 1: RCRA-compliant waste segregation workflow for azaspiro amino acid derivatives.

Quantitative Waste Stream Compatibility Matrix

To streamline laboratory operations, utilize the following matrix to categorize waste streams rapidly. Proper categorization ensures compliance with the National Research Council's guidelines for prudent laboratory practices[4].

Waste CategoryTypical Matrix / SolventsPrimary Hazard ProfileTerminal Disposal RouteEPA RCRA Code (Typical)*
Solid Waste Pure powder, contaminated PPE, silica gelIrritant, NOx generation upon combustionHigh-Temperature IncinerationNon-RCRA (State regulated)
Halogenated Organic Dichloromethane (DCM), ChloroformToxicity, Halogenated byproductsSpecialized Incineration (Scrubber)F002 (Halogenated Solvents)
Non-Halogenated Organic Methanol, Ethyl Acetate, DMSO, AcetonitrileFlammability, VOC emissionsHigh-Temperature IncinerationD001 (Ignitable)
Aqueous Waste HPLC Buffers, Aqueous extraction layersCorrosivity (if pH extremes exist)EHS Chemical TreatmentD002 (Corrosive, if pH <2 or >12.5)

*Note: EPA RCRA codes apply to the bulk solvent matrix. The azaspiro compound itself is treated as a hazardous constituent within these streams.

References

  • Environmental Protection Agency (EPA). "Nitrogen Oxides (NOx) Control Regulations." Clean Air Act Guidelines. Available at:[Link](Note: General EPA MATS and NOx emission standards portal)

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200(g). Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators: Defining Hazardous Waste." Resource Conservation and Recovery Act (RCRA). Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Chapter 8: Management of Waste. Available at:[Link]

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